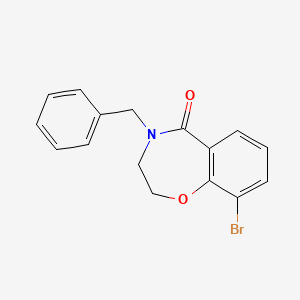
4-benzyl-9-bromo-3,4-dihydro-1,4-benzoxazepine-5 (2H)-one
Cat. No. B8175625
M. Wt: 332.19 g/mol
InChI Key: BJGYOZXJQDMLBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08247403B2
Procedure details


To a solution of N-benzyl-3-bromo-2-fluoro-N-(2-hydroxyethyl)benzamide (11.4 g, 32.4 mmol) in N,N-dimethylformamide (160 ml) was added under ice-cooling sodium hydride (60%, 1.68 g, 42.1 mmol), and the mixture was stirred under ice-cooling for 1 hr. The reaction mixture was poured into ice water, and the mixture was extracted with ethyl acetate. The extract was washed with water and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=1:1) to give the desired product (8.08 g, 74.8%) as an oil.
Name
N-benzyl-3-bromo-2-fluoro-N-(2-hydroxyethyl)benzamide
Quantity
11.4 g
Type
reactant
Reaction Step One



[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
Yield
74.8%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:8]([CH2:19][CH2:20][OH:21])[C:9](=[O:18])[C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([Br:16])[C:11]=1F)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Na+]>CN(C)C=O>[CH2:1]([N:8]1[C:9](=[O:18])[C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([Br:16])[C:11]=2[O:21][CH2:20][CH2:19]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
N-benzyl-3-bromo-2-fluoro-N-(2-hydroxyethyl)benzamide
|
|
Quantity
|
11.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N(C(C1=C(C(=CC=C1)Br)F)=O)CCO
|
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
1.68 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred under ice-
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling for 1 hr
|
|
Duration
|
1 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The extract was washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography (hexane:ethyl acetate=1:1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)N1CCOC2=C(C1=O)C=CC=C2Br
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.08 g | |
| YIELD: PERCENTYIELD | 74.8% | |
| YIELD: CALCULATEDPERCENTYIELD | 75.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
